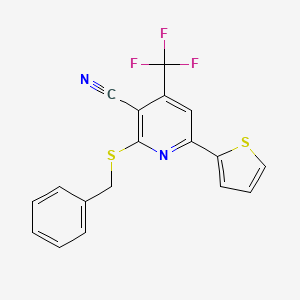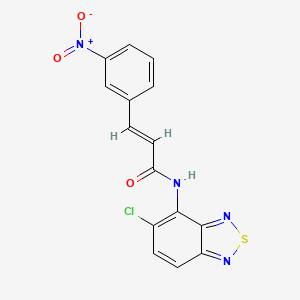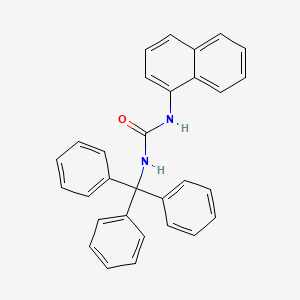![molecular formula C20H15N3O6 B11560256 2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol](/img/structure/B11560256.png)
2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic hydroxyl group, a methylene bridge, and a dinitrophenoxy substituent, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL typically involves a multi-step process:
Formation of the Dinitrophenoxy Intermediate: The initial step involves the nitration of phenol to produce 2,4-dinitrophenol. This is achieved by treating phenol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Synthesis of the Methylene Bridge: The next step involves the formation of the methylene bridge by reacting 2,4-dinitrophenol with formaldehyde in the presence of a base, such as sodium hydroxide.
Condensation Reaction: The final step is the condensation of the methylene-bridged intermediate with 4-methylphenol (p-cresol) in the presence of an acid catalyst, such as hydrochloric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenolic compounds.
Scientific Research Applications
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with target proteins, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DINITROPHENOL
- 4-METHYLPHENOL
- 2,4-DINITROPHENOXYBENZALDEHYDE
Uniqueness
2-[(E)-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}AMINO]-4-METHYLPHENOL is unique due to its combination of a phenolic hydroxyl group, a methylene bridge, and a dinitrophenoxy substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C20H15N3O6 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
2-[[3-(2,4-dinitrophenoxy)phenyl]methylideneamino]-4-methylphenol |
InChI |
InChI=1S/C20H15N3O6/c1-13-5-7-19(24)17(9-13)21-12-14-3-2-4-16(10-14)29-20-8-6-15(22(25)26)11-18(20)23(27)28/h2-12,24H,1H3 |
InChI Key |
GCMIDMRKJWXXQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11560177.png)

![N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11560191.png)
![1-(Adamantane-1-carbonyl)-2-(2,4-dichlorophenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11560197.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11560201.png)

![4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)
![N-(2-methoxyethyl)-2-[(2E)-2-{4-[(4-methylbenzyl)oxy]benzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B11560230.png)
![4-Chloro-2-[(E)-[(2-hydroxy-4-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11560239.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide](/img/structure/B11560242.png)


![5-methyl-2-(4-methylphenyl)-4-[(naphthalen-1-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11560262.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
